molecular formula C10H18F2N2O2 B13578781 tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate

tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate

Cat. No.: B13578781
M. Wt: 236.26 g/mol
InChI Key: LQZDTAYXUHARAA-UHFFFAOYSA-N
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Description

Tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate: is a chemical compound with the following structural formula:

IUPAC Name: tert-butyl (1- (aminomethyl)cyclopropyl) (methyl)carbamate\text{IUPAC Name: tert-butyl (1- (aminomethyl)cyclopropyl) (methyl)carbamate} IUPAC Name: tert-butyl (1- (aminomethyl)cyclopropyl) (methyl)carbamate

This compound combines a tert-butyl group, a cyclopropyl ring, and a carbamate functional group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate involves several steps. One common synthetic route includes the reaction of tert-butyl isocyanate with aminomethylcyclopropylamine. The reaction proceeds as follows:

tert-butyl isocyanate+aminomethylcyclopropylaminetert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate\text{tert-butyl isocyanate} + \text{aminomethylcyclopropylamine} \rightarrow \text{tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate} tert-butyl isocyanate+aminomethylcyclopropylamine→tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate

Industrial Production:: Industrial production methods may vary, but they typically involve large-scale reactions and purification steps. Detailed conditions and industrial-scale processes would require further investigation.

Chemical Reactions Analysis

Reactions::

    Hydrolysis: tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate can undergo hydrolysis, breaking the carbamate bond to yield the corresponding amine and tert-butanol.

    Substitution Reactions: The tert-butyl group can be substituted by various nucleophiles.

    Reduction: Reduction of the carbamate group can lead to the corresponding amine.

Common Reagents and Conditions::

    Hydrolysis: Acidic or basic conditions.

    Substitution: Various nucleophiles (e.g., amines, thiols).

    Reduction: Reducing agents (e.g., lithium aluminum hydride).

Major Products::
  • Hydrolysis: Aminomethylcyclopropylamine and tert-butanol.
  • Substitution: Various substituted derivatives.
  • Reduction: Aminomethylcyclopropylamine.

Scientific Research Applications

    Medicinal Chemistry: tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate may serve as a scaffold for drug development due to its unique structure.

    Pesticides and Agrochemicals: Carbamates are commonly used in insecticides and herbicides.

    Biological Studies: Researchers explore its effects on biological systems.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl N-[[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl]carbamate

InChI

InChI=1S/C10H18F2N2O2/c1-8(2,3)16-7(15)14-6-9(5-13)4-10(9,11)12/h4-6,13H2,1-3H3,(H,14,15)

InChI Key

LQZDTAYXUHARAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1(F)F)CN

Origin of Product

United States

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